Product packaging for Butanedioic acid;pentane-1,5-diamine(Cat. No.:CAS No. 719268-95-8)

Butanedioic acid;pentane-1,5-diamine

Cat. No.: B15410819
CAS No.: 719268-95-8
M. Wt: 220.27 g/mol
InChI Key: KKKPNISNTGRCEH-UHFFFAOYSA-N
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Description

The compound "Butanedioic acid;pentane-1,5-diamine" refers to a combination of butanedioic acid (succinic acid, C₄H₆O₄) and pentane-1,5-diamine (cadaverine, C₅H₁₄N₂). However, the provided evidence primarily focuses on pentane-1,5-diamine (cadaverine), a linear aliphatic diamine with the molecular formula C₅H₁₄N₂ and molecular weight 102.18 g/mol . It is a biogenic amine produced during the decarboxylation of lysine by bacterial action in decaying organic matter . Cadaverine is structurally characterized by two terminal amine groups separated by a five-carbon chain, making it a homolog of putrescine (butane-1,4-diamine) . Its IUPAC name is pentane-1,5-diamine, and it is registered under CAS No. 462-94-2 .

Cadaverine is notable for its role in forensic entomology as a volatile organic compound (VOC) emitted during decomposition , its involvement in migrasome formation in retinal pigment epithelial cells , and its applications in pharmaceutical synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O4 B15410819 Butanedioic acid;pentane-1,5-diamine CAS No. 719268-95-8

Properties

CAS No.

719268-95-8

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

butanedioic acid;pentane-1,5-diamine

InChI

InChI=1S/C5H14N2.C4H6O4/c6-4-2-1-3-5-7;5-3(6)1-2-4(7)8/h1-7H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

KKKPNISNTGRCEH-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCN.C(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Linear Diamines

Cadaverine is part of a homologous series of linear diamines. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Carbon Chain Length Key Properties
Cadaverine C₅H₁₄N₂ 102.18 5 High water solubility, pKa₁ = 10.25, pKa₂ = 9.13; forms Schiff bases with aldehydes .
Putrescine C₄H₁₂N₂ 88.15 4 Lower molecular weight, pKa₁ = 10.8, pKa₂ = 9.6; precursor to spermidine/spermine .
Hexane-1,6-diamine C₆H₁₆N₂ 116.20 6 Longer chain increases hydrophobicity; used in polymer synthesis (e.g., nylon) .

Cadaverine and putrescine are both degradation products of amino acids (lysine and ornithine, respectively) and are associated with food spoilage . Their structural similarity leads to overlapping biological roles but distinct chemical behaviors.

Branched and Modified Diamines

Derivatives of cadaverine, such as 3-(2-aminoethyl)pentane-1,5-diamine (C₇H₁₉N₃), exhibit altered physicochemical properties due to branching. This compound has three primary amine groups and six rotatable bonds, enhancing its flexibility and reactivity in chelation or drug design .

Microbial Metabolism and Spoilage

Both cadaverine and putrescine are produced by Gram-negative bacteria (e.g., Salmonella, Pseudomonas) during protein degradation. They serve as biomarkers for meat spoilage, with cadaverine detected in over 90% of poultry-associated bacterial strains . In contrast, spermidine and spermine , polyamines derived from putrescine, are critical for cell proliferation and DNA stabilization .

Pharmacological Potential

  • Cadaverine Derivatives :
    • N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,5-diamine (ACR6) shows inhibitory activity against botulinum neurotoxins and Plasmodium falciparum malaria .
    • N,N′-di(prop-2-yn-1-yl)pentane-1,5-diamine is used in positron emission tomography (PET) imaging of GLP-1 receptors .

Preparation Methods

Enzymatic Decarboxylation of L-Lysine

The primary route to pentane-1,5-diamine involves the enzymatic decarboxylation of L-lysine using lysine decarboxylase (LDC). Escherichia coli LDC (EcLDCc) has been engineered into catalytically active inclusion bodies (CatIBs), enabling high-yield conversions. In batch reactions with Corynebacterium glutamicum-derived lysine, EcLDCc-CatIBs achieved 87–100% conversion to cadaverine, producing titers up to 88.4 g·L⁻¹ and space-time yields of 660 g·L⁻¹·d⁻¹ per gram of dry CatIBs. This method avoids side reactions common in chemical synthesis, ensuring high purity.

Fermentation-Based Production

Fermentation processes using engineered microbial strains (e.g., E. coli or C. glutamicum) convert glucose or lysine into cadaverine. A patented method describes fermenting lysine in a pH-controlled bioreactor, followed by bacterial inactivation via sulfuric acid addition and filtration to remove cell debris. Post-fermentation, the lysine decarboxylase reaction is optimized at 37°C and pH 7, yielding cadaverine-sulfate salts.

Purification of Pentane-1,5-Diamine

Ion Exchange Chromatography

Cation exchange resins like D152 efficiently recover cadaverine from fermentation broths. Static adsorption experiments reveal optimal conditions: pH 6.5–7.0, initial concentration of 100 mg·L⁻¹, and 25°C. The Langmuir model best fit equilibrium data, indicating monolayer adsorption with a maximum capacity of 132.5 mg·g⁻¹. Dynamic column studies achieved 96.45 mg·g⁻¹ adsorption under flow rates of 2 BV·h⁻¹.

Crystallization and Neutralization

Post-adsorption, elution with HCl yields pentane-1,5-diamine hydrochloride (PDAH). Subsequent neutralization with calcium hydroxide converts PDAH back to free-base cadaverine, with calcium sulfate precipitates removed via centrifugation. Crystallization at 4°C further purifies PDAH, achieving >98% purity.

Formation of Butanedioic Acid;Pentane-1,5-Diamine

Acid-Base Reaction

The salt is synthesized by reacting equimolar cadaverine and succinic acid in aqueous solution. The amine groups of cadaverine (pKₐ ≈ 10–11) protonate the carboxylic acids of succinic acid (pKₐ₁ ≈ 4.2, pKₐ₂ ≈ 5.6), forming a stable ionic compound.

Table 1: Optimal Conditions for Salt Formation

Parameter Value Source
Molar Ratio 1:1 (Cadaverine:Succinic Acid)
Solvent Deionized Water
Temperature 25°C
Stirring Time 2–4 Hours

Crystallization and Drying

The mixture is concentrated under reduced pressure and cooled to induce crystallization. The precipitate is vacuum-filtered, washed with cold ethanol, and dried at 50°C to yield the final product.

Challenges and Mitigation Strategies

Impurity Control

Fermentation-derived cadaverine often contains nitrogenous byproducts (e.g., putrescine). Activated carbon treatment (10 wt% relative to cadaverine) reduces impurities to <0.1%.

Scalability Considerations

Industrial-scale phosgenation of cadaverine to pentamethylene diisocyanate (PDI) requires ultra-pure cadaverine to minimize tar formation. Strict pH control during salt formation ensures stoichiometric equivalence, preventing residual acids or amines that could degrade product quality.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pentane-1,5-diamine (cadaverine) and its derivatives, and how do reaction conditions impact yield?

  • Methodological Answer : Cadaverine is synthesized via lysine decarboxylation in bacterial systems or chemical methods like reductive amination. For derivatives (e.g., Schiff bases), pentane-1,5-diamine reacts with carbonyl compounds under inert atmospheres, using catalysts like sodium cyanoborohydride (NaBH₃CN) in acidic media . Optimization of pH, temperature, and stoichiometry is critical—e.g., excess ethylene oxide in reductive amination improves yield but may require purification via column chromatography .

Q. Which analytical techniques are most effective for quantifying cadaverine in biological or environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, with derivatization using trimethylsilyl agents to enhance volatility . High-performance liquid chromatography (HPLC) with fluorescence detection (post-column o-phthalaldehyde derivatization) achieves nanomolar sensitivity in microbial lysates . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for structural confirmation of synthetic derivatives .

Q. What is the biological role of cadaverine in microbial and mammalian systems?

  • Methodological Answer : Cadaverine acts as a bacterial signaling molecule, modulating biofilm formation and stress responses. In mammals, it is a weak neurotransmitter, competing with γ-aminobutyric acid (GABA) for receptors . To study its effects, researchers use knockout bacterial strains (e.g., E. coli ΔcadA) or administer cadaverine inhibitors (e.g., α-fluoromethylhistidine) in animal models .

Advanced Research Questions

Q. How do reaction conditions influence the coordination geometry of transition metal complexes with pentane-1,5-diamine ligands?

  • Methodological Answer : The ligand N,N,N',N'-tetrakis(pyridinylmethyl)pentane-1,5-diamine forms dinuclear Cu(II) complexes with square-planar geometry in chloride-rich environments, while bromide salts induce tetrahedral distortion . X-ray crystallography and magnetic susceptibility measurements are critical for confirming geometry. Solvent polarity (e.g., water vs. acetonitrile) also affects ligand field strength and redox stability .

Q. How can researchers resolve discrepancies in reported biological activities of cadaverine across studies?

  • Methodological Answer : Contradictions arise from varying sample purity (e.g., trace putrescine contamination) or assay conditions. Validate purity via HPLC-ELSD and standardize bioassays (e.g., fixed pH and temperature). For example, cadaverine’s reported pro-apoptotic effects in cancer cells require confirmation using isotopically labeled (¹⁵N) compounds to rule out off-target interactions .

Q. What experimental considerations are critical when synthesizing Schiff base ligands from cadaverine for catalytic applications?

  • Methodological Answer : Moisture-sensitive steps (e.g., imine formation) demand anhydrous solvents and inert atmospheres. Post-synthesis, characterize ligands via cyclic voltammetry to assess redox activity. For catalytic metal complexes (e.g., Cu or Re), monitor ligand-to-metal charge transfer bands using UV-Vis spectroscopy to confirm stability .

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